molecular formula C20H16N2O4 B2983615 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 379726-46-2

3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2983615
CAS RN: 379726-46-2
M. Wt: 348.358
InChI Key: ZOTORXKWXDPWNJ-VQHVLOKHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide derivative, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds containing pyrazole rings and benzodioxin structures have been explored for their antimicrobial and antifungal activities. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent anti-bacterial and anti-fungal activities, suggesting that compounds with similar structural motifs might also possess these properties (Mohamed et al., 2010).

Synthesis and Characterization of Derivatives

Research on the synthesis of related compounds, such as 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, highlights the versatility of these structures in creating a variety of derivatives with potential pharmacological activities (Reddy & Rao, 2006).

Optical and Material Science Research

The synthesis and optical properties studies of antipyrine derivatives, including those related to the pyrazole ring structure, indicate potential applications in material science, such as the development of new optical materials with specific absorption and refraction properties (El-Ghamaz et al., 2017).

Organosilicon(IV) Complexes

Research into organosilicon(IV) complexes derived from tridentate Schiff bases shows the potential for creating compounds with enhanced biological activities. This suggests that structurally complex molecules like the specified compound could be explored for their bioactivity after forming complexes with silicon or other metals (Devi et al., 2015).

properties

IUPAC Name

(E)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)9-7-15-13-22(16-4-2-1-3-5-16)21-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTORXKWXDPWNJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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